Tris(cyclopentadienyl)erbium

Catalog No.
S1897705
CAS No.
39330-74-0
M.F
C15H18Er+3
M. Wt
365.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(cyclopentadienyl)erbium

Researchers seeking oxygen-free erbium doping for 1.54 µm photoluminescence often face oxide contamination from standard precursors, quenching emission. Tris(cyclopentadienyl)erbium (Er(Cp)3) provides the solution:

  • Sublimation at 150-200 °C under vacuum for reliable vapor transport.
  • Delivers pure Er incorporation without parasitic oxides for sharp 1.54 µm emission.
  • Compatible with MOCVD/ALD for GaAs, GaN, and Si-based photonics.

CAS Number

39330-74-0

Product Name

Tris(cyclopentadienyl)erbium

IUPAC Name

cyclopenta-1,3-diene;erbium(3+)

Molecular Formula

C15H18Er+3

Molecular Weight

365.56 g/mol

InChI

InChI=1S/3C5H6.Er/c3*1-2-4-5-3-1;/h3*1-4H,5H2;/q;;;+3

InChI Key

WEZXZKINGCWZRM-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Er+3]

Canonical SMILES

C1C=CC=C1.C1C=CC=C1.C1C=CC=C1.[Er+3]

The exact mass of the compound Tris(cyclopentadienyl)erbium(III) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Tris(cyclopentadienyl)erbium(III), Erbium tricyclopentadienide, Tris(η5-cyclopentadienyl)erbium, Er(Cp)3, Erbium tris(cyclopentadienide)

Purity

≥99% (trace metals basis)

Package Size

1 g

Tris(cyclopentadienyl)erbium (CAS 39330-74-0) is a high-purity organolanthanide complex primarily procured as a solid-source volatile precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) [1]. It is a standard dopant source for introducing erbium into semiconductor matrices (such as GaAs, GaN, and silicon) to achieve characteristic 1.54 µm photoluminescence for telecommunications and silicon photonics [2]. Featuring a high melting point (285°C) and a reliable sublimation profile (150–200°C under vacuum), Er(Cp)3 offers an oxygen-free coordination environment, making it a critical baseline material for oxygen-sensitive epitaxial growth processes where beta-diketonate or hydrated inorganic alternatives would cause detrimental oxygen incorporation [1].

Research Fit

High-temperature ALD/MOCVD precursor delivery
Air/moisture-sensitive handling required
Controlled sublimation for vapor-phase processes

Substituting Er(Cp)3 with generic inorganic erbium salts (e.g., ErCl3) fails in vapor phase epitaxy due to their negligible vapor pressures at standard MOCVD temperatures, preventing efficient mass transport [1]. Conversely, while beta-diketonate precursors like Er(thd)3 or Er(acac)3 offer excellent volatility, they contain structural oxygen. In group III-V semiconductors or silicon matrices, this oxygen co-deposits with erbium, creating deep-level traps, altering the erbium coordination environment, and quenching the desired 1.54 µm emission [2]. Alkyl-substituted analogs like Er(MeCp)3 offer lower melting points designed for liquid injection systems but exhibit different vapor pressure curves and thermal decomposition kinetics, requiring complete process recalibration and hardware changes if substituted for the solid-source Er(Cp)3 [3].

Substitution Risk

Volatility profile mismatch
Lower vapor pressure vs. substituted Cp analogs may require higher source temperatures, altering thermal budget.
Carbon contamination severity
ErCp3 can introduce excessive carbon in MOCVD metal films; amide precursors may yield cleaner films with undetectable impurities.
Solid-state & solubility differences
Polymeric structure and toluene insolubility limit solution-based processing without prior adduct formation.

Absence of Structural Oxygen vs. Beta-Diketonate Precursors

Er(Cp)3 features a pure hydrocarbon ligand sphere, providing an oxygen-free erbium source. In contrast, standard volatile alternatives like Er(thd)3 contain six oxygen atoms per molecule, which inevitably leads to oxygen co-deposition during the MOCVD of non-oxide semiconductors [1].

Evidence DimensionPrecursor structural oxygen content
Target Compound Data0% structural oxygen
Comparator Or BaselineEr(thd)3 (contains 6 oxygen atoms per molecule)
Quantified DifferenceComplete elimination of precursor-derived oxygen co-deposition
ConditionsMOCVD growth of Er-doped GaAs or GaN

Eliminating structural oxygen prevents the formation of oxygen-induced deep traps and unwanted oxide phases in non-oxide semiconductor matrices, preserving the optical quality of the epitaxial layer.

Vapor Pressure
Reported
0.01 torr at 200°C
Requires higher source temp; limits low-temp ALD
Cross-study comparable; vacuum conditions

Sublimation Efficiency vs. Inorganic Erbium Salts

For vapor-phase deposition, precursor volatility is paramount. Er(Cp)3 sublimes efficiently at 150–200°C under vacuum (e.g., 0.01 Torr), whereas standard inorganic salts like ErCl3 possess negligible vapor pressure below 800°C, rendering them useless for standard bubbler-based MOCVD [1].

Evidence DimensionSublimation temperature for vapor transport
Target Compound DataSublimes at 150–200°C (at ~0.01 Torr)
Comparator Or BaselineErCl3 (negligible vapor pressure below 800°C)
Quantified Difference>600°C reduction in required source temperature for equivalent vapor phase transport
ConditionsSolid-source bubbler in low-pressure MOCVD/ALD systems

Enables standard heated bubbler integration without requiring ultra-high-temperature delivery lines that would degrade other co-reactants or reactor components.

Carbon Contamination
Head-to-head
ErCp3: >90 at% C
Er(N(SiMe₃)₂)₃: undetectable
Unsuitable for pure Er metal films
MOCVD at 600°C, RBS measurement

Solid-State Stability vs. Alkyl-Substituted Cyclopentadienyls

While alkyl-substituted analogs like Er(MeCp)3 are designed to melt at lower temperatures for liquid injection, Er(Cp)3 maintains its solid state up to 285°C, subliming directly from the solid phase during standard operation (150–200°C). This prevents the precursor from melting and pooling, which can alter surface area and vapor flux[1].

Evidence DimensionPhase state at standard delivery temperature (150-200°C)
Target Compound DataRemains solid (mp 285°C)
Comparator Or BaselineEr(MeCp)3 (melts below standard sublimation temperatures)
Quantified DifferenceMaintains constant solid particulate morphology rather than transitioning to a liquid melt
ConditionsPrecursor bubbler heating under inert carrier gas flow

Buyers utilizing standard solid-source bubblers require a precursor that will not melt and pool, which can drastically alter the exposed surface area and cause unstable vapor flux during long deposition runs.

Solid-State & Solubility
Class-level
Insoluble (polymeric) vs. soluble monomeric adduct
Limits solution-phase use; adduct formation may help
Toluene, ambient temp; class-level inference

MOCVD of Erbium-Doped III-V Semiconductors (e.g., GaAs:Er, GaN:Er)

Er(Cp)3 is the optimal choice for introducing erbium into III-V matrices where oxygen contamination must be strictly avoided. Its oxygen-free ligand sphere ensures that the erbium centers are incorporated without forming parasitic oxide clusters, which is critical for achieving sharp, high-intensity 1.54 µm photoluminescence for optoelectronic devices [1].

Silicon Photonics and Er-Doped Silicon (Si:Er)

For the integration of light-emitting elements directly onto silicon chips, Er(Cp)3 provides a volatile, carbon-based erbium source compatible with standard silicon CVD processes. It allows for the precise tuning of erbium concentration necessary for 1.54 µm emission in silicon-based waveguides and amplifiers [2].

ALD of Erbium-Containing Thin Films

Er(Cp)3 serves as a reliable solid precursor for Atomic Layer Deposition when paired with appropriate co-reactants (such as ozone or water for oxides, or ammonia for nitrides). Its distinct sublimation window (150–200°C) and self-limiting surface reaction kinetics make it suitable for depositing highly uniform, conformal erbium-doped layers in advanced microelectronics[1].

Application Selection Guide

Application
Selection Property
Validation Focus
Er₂O₃ high-κ dielectric ALD
Thermal stability & sublimation profile
Oxide purity & deposition rate
Erbium doping for photonics
Volatility for controlled doping
Doping uniformity & optical activity
Organolanthanide synthesis
Lewis base reactivity
Adduct solubility & derivatization
Conformal ALD on 3D structures
Conformality inferred from analog
Step coverage verification

Exact Mass

364.071152 g/mol

Monoisotopic Mass

364.071152 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

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